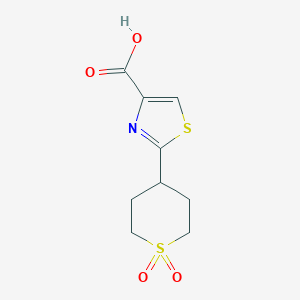
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid is a complex organic compound that features a unique combination of a thiazole ring and a thiopyran ring with a dioxido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the thiopyran ring, followed by the introduction of the thiazole ring and subsequent oxidation to introduce the dioxido group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: The thiazole ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine: This compound shares the thiopyran ring with a dioxido group but differs in the presence of an ethanamine group instead of a thiazole ring.
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar in structure but lacks the thiazole ring, making it less versatile for certain applications.
Uniqueness
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid is unique due to the combination of the thiazole and thiopyran rings with a dioxido group. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO4S2 |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
2-(1,1-dioxothian-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-5-15-8(10-7)6-1-3-16(13,14)4-2-6/h5-6H,1-4H2,(H,11,12) |
Clave InChI |
JGCRIENOJJFWIE-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)


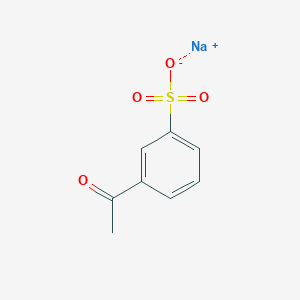
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
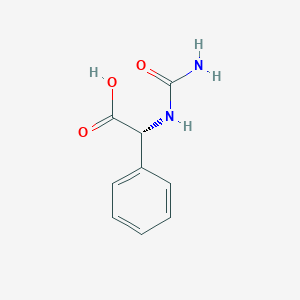

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
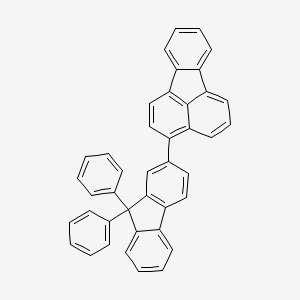

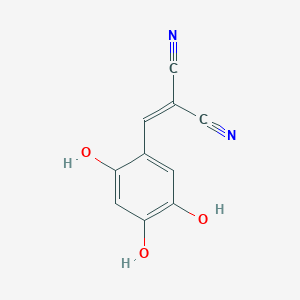
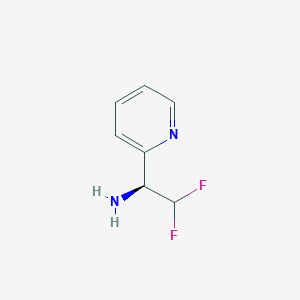
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
